molecular formula C22H20O4 B612126 3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol CAS No. 1374524-55-6

3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

Cat. No.: B612126
CAS No.: 1374524-55-6
M. Wt: 348.39
InChI Key: QVCAATSEPLQVBX-UHFFFAOYSA-N
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Description

ME-344 is an active metabolite of NV-128, a novel flavonoid small molecule inhibitor of the mammalian Target of Rapamycin (mTOR), with potential antineoplastic activity. Upon administration, mTOR1/2 Kinase inhibitor ME-344 downregulates the PIK3/AKT/mTOR pathway and results in chromatin condensation in the absence of caspase activation. Consequently, this agent induces caspase-independent cell death in tumor cells with a de-regulated PIK3/AKT/mTOR pathway or chemotherapeutic resistant cells. In pre-clinical studies, ME-344 has shown tenfold more anti-tumor activity than NV-128.

Properties

CAS No.

1374524-55-6

Molecular Formula

C22H20O4

Molecular Weight

348.39

IUPAC Name

3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3

InChI Key

QVCAATSEPLQVBX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ME-344;  ME 344;  ME344.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 2
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 3
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 4
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 5
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 6
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

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